11-[(4-Fluorophenyl)methyl]benzo[b][1]benzazepine
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Description
“11-[(4-Fluorophenyl)methyl]benzobbenzazepine” is a heterocyclic compound. It is a part of the benzodiazepine family, which are commonly used in various pharmaceutical agents .
Synthesis Analysis
The synthesis of benzodiazepines has been a continuous challenge for synthetic chemists . A catalyst-free dearomative rearrangement of o-nitrophenyl alkyne has been established, which provides a divergent entry to a series of biologically important benzazepines . Another method involves a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates .Molecular Structure Analysis
The molecular formula of “11-[(4-Fluorophenyl)methyl]benzobbenzazepine” is C21H16FN . The molecular weight is 301.364.Chemical Reactions Analysis
The key step in the synthesis of benzodiazepines is an intramolecular Friedel-Crafts reaction to build the unique tricyclic skeleton .Scientific Research Applications
Neuroleptic Activity
A study synthesized and evaluated a series of 3-phenyl-2-piperazinyl-5H-1-benzazepines, including compounds with a 4-fluoro substituent, for potential neuroleptic activity. These compounds demonstrated neuroleptic-like effects, potentially due to their antidopaminergic properties. Specifically, one compound was found to be comparable to chlorpromazine in various neuroleptic tests but weaker in causing catalepsy or ptosis, indicating a novel class of neuroleptics (Hino et al., 1988).
Anticonvulsant Effects
The same study also identified compounds with 7-chloro or 7-bromo substituents that showed potent anticonvulsant effects against seizures induced by electroshock or pentylenetetrazole. This suggests a potential application in treating seizures or epilepsy (Hino et al., 1988).
Receptor Affinity and Antagonism
Tetrahydro-3-benzazepines with fluorinated side chains, including those resembling 11-[(4-Fluorophenyl)methyl]benzo[b][1]benzazepine, were studied for their affinity and antagonism at NMDA and σ1 receptors. Some compounds showed high σ1 affinity and selectivity over other receptors. This indicates potential application in conditions where modulation of these receptors is beneficial, such as in neurodegenerative diseases or psychiatric disorders (Thum et al., 2019).
Synthesis and Structural Analysis
Various studies focused on the synthesis and structural analysis of benzazepine derivatives. These studies contribute to understanding the chemical properties and potential modifications that could enhance the therapeutic efficacy of compounds like 11-[(4-Fluorophenyl)methyl]benzo[b][1]benzazepine. For instance, the study by Qadir et al. (2005) involved synthesizing 1-benzazepine heterocycles and examining their structures using dynamic NMR spectroscopy and X-ray crystallography (Qadir et al., 2005).
Cancer Imaging Agents
In the field of cancer research, fluorinated benzazepines were explored as potential PET imaging agents to image tyrosine kinase in cancers. This application is crucial for the diagnosis and monitoring of cancer progression (Wang et al., 2006).
properties
IUPAC Name |
11-[(4-fluorophenyl)methyl]benzo[b][1]benzazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN/c22-19-13-9-16(10-14-19)15-23-20-7-3-1-5-17(20)11-12-18-6-2-4-8-21(18)23/h1-14H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECNNDMUTVCFBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2CC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-[(4-Fluorophenyl)methyl]benzo[b][1]benzazepine |
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